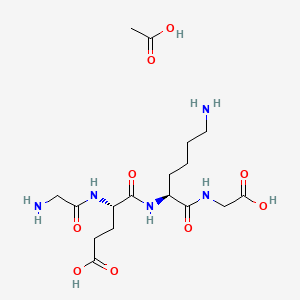
Tetrapeptide-21 Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapeptide-21 Acetate is a novel bioactive tetrapeptide known for its anti-aging properties. It mimics the skin’s natural structures and is widely used in skincare formulations . This compound is composed of four amino acids: glycine, glutamic acid, lysine, and glycine, arranged in a specific sequence (Gly-Glu-Lys-Gly) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrapeptide-21 Acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the tetrapeptide is formed.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapeptide-21 Acetate can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
Wissenschaftliche Forschungsanwendungen
Tetrapeptide-21 Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular communication and signaling.
Medicine: Explored for its potential in anti-aging treatments and wound healing.
Industry: Incorporated into skincare products for its anti-aging properties
Wirkmechanismus
Tetrapeptide-21 Acetate exerts its effects by mimicking the skin’s natural peptides. It stimulates the production of collagen and hyaluronic acid, which are essential for maintaining skin elasticity and hydration. The peptide interacts with specific receptors on skin cells, triggering signaling pathways that lead to increased collagen synthesis and improved skin structure .
Vergleich Mit ähnlichen Verbindungen
Palmitoyl Pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Copper Tripeptide: Promotes wound healing and has anti-inflammatory effects.
Acetyl Tetrapeptide-9: Stimulates collagen synthesis and improves skin firmness
Uniqueness: Tetrapeptide-21 Acetate is unique due to its specific amino acid sequence (Gly-Glu-Lys-Gly) and its ability to mimic the skin’s natural peptides. This makes it particularly effective in anti-aging skincare formulations .
Eigenschaften
Molekularformel |
C17H31N5O9 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N5O7.C2H4O2/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17;1-2(3)4/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25);1H3,(H,3,4)/t9-,10-;/m0./s1 |
InChI-Schlüssel |
QURHWMRHFKKDPJ-IYPAPVHQSA-N |
Isomerische SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(=O)O.C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



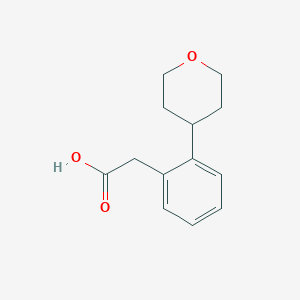


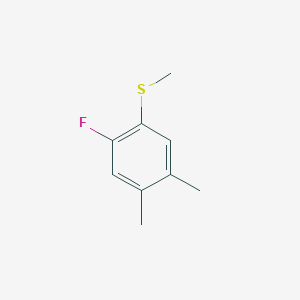
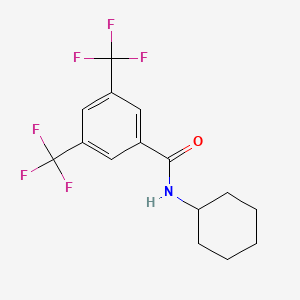
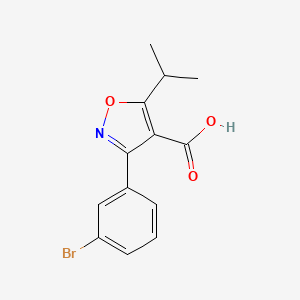

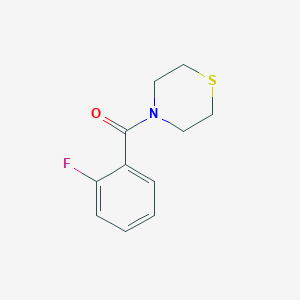



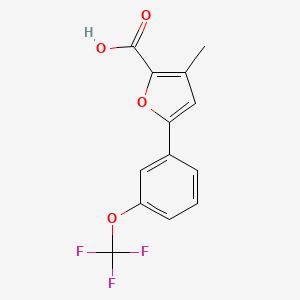
![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)
